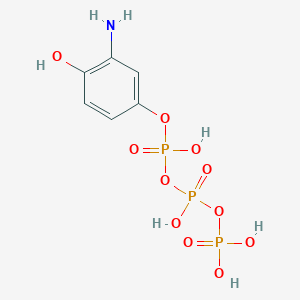
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is a complex organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a tetrahydrogen triphosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate typically involves multi-step organic reactions. One common approach is to start with a precursor such as 3-Amino-4-hydroxyphenyl, which is then reacted with a triphosphate donor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxyphenyl propanoic acid
- 3-Amino-1,2,4-triazole
- Guanosine triphosphate
Uniqueness
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is unique due to its combination of functional groups and the presence of the tetrahydrogen triphosphate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C6H10NO11P3 |
|---|---|
Molecular Weight |
365.06 g/mol |
IUPAC Name |
[(3-amino-4-hydroxyphenoxy)-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H10NO11P3/c7-5-3-4(1-2-6(5)8)16-20(12,13)18-21(14,15)17-19(9,10)11/h1-3,8H,7H2,(H,12,13)(H,14,15)(H2,9,10,11) |
InChI Key |
QLYBWQFGKLKLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















